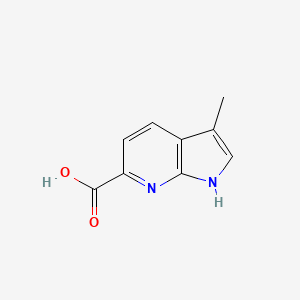

1-Iodo-4-prop-2-ynylbenzene

Descripción general

Descripción

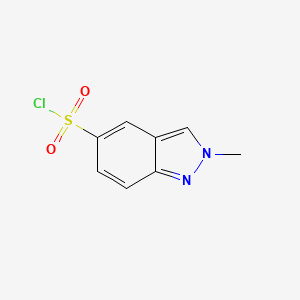

“1-Iodo-4-prop-2-ynylbenzene” is a chemical compound with the molecular formula C9H7I . It is used in various research and development applications.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .Chemical Reactions Analysis

While specific chemical reactions involving “1-Iodo-4-prop-2-ynylbenzene” are not detailed in the search results, related compounds have been studied. For example, the hydrogenation of 1-iodo-4-nitrobenzene was used as a model reaction to assess the catalytic performance of prepared catalysts .Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

Synthesis of Aryl and Heterocyclic Acetylenes : Research demonstrates the synthesis of various acetylenes, including Ethynylbenzene, from iodo-derivatives like 1-Iodo-4-prop-2-ynylbenzene. This involves reactions with copper(I) 3,3-diethoxyprop-1-ynide to give αβ-acetylenic aldehydes, further processed to produce acetylenes (Atkinson et al., 1967).

Ring Halogenations of Polyalkylbenzenes : The compound has been used in the ring halogenation of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts. This process includes competitive experiments with various iodo derivatives, highlighting the selectivity in substrates and catalysts (Bovonsombat & Mcnelis, 1993).

Material Science and Engineering

Crystal Structure Analysis : The study of phenyleneethynylene oligomers and polymers, where 1-Iodo-4-prop-2-ynylbenzene derivatives were synthesized and analyzed for their crystal structure. These compounds have significant implications in molecular electronics due to their electrical, optical, and nonlinear optical properties (Kitamura et al., 2004).

Liquid Crystal Design : The synthesis and characterization of triynylbenzenes, derivatives of 1-Iodo-4-prop-2-ynylbenzene, were explored for their structure-mesomorphism relationship. These compounds have been identified as potential candidates for liquid crystal display devices, improving viewing angles due to their unique geometric properties (Hsu et al., 2005).

Nanotechnology

- Construction of Nanowires : Research on dissolving 1-Iodo-4-nitrobenzene in various solvents demonstrated the construction of nanowires on graphite surfaces. This finding opens up potential applications in nanotechnology and materials science (Jiang et al., 2007).

Propiedades

IUPAC Name |

1-iodo-4-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7I/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMVEGOLZAXZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-4-prop-2-ynylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B1403423.png)

![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1403424.png)

![2-Methyl-7-azaspiro[3.5]nonan-2-OL](/img/structure/B1403429.png)

![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)

![Ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1403431.png)

![6-(Methylamino)-2-oxa-spiro[3.3]heptane](/img/structure/B1403433.png)

![4,7-Diaza-spiro[2.5]octane oxalate](/img/structure/B1403436.png)

![(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1403437.png)

![Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate](/img/structure/B1403440.png)